3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one

Description

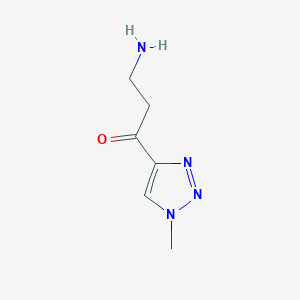

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-amino-1-(1-methyltriazol-4-yl)propan-1-one |

InChI |

InChI=1S/C6H10N4O/c1-10-4-5(8-9-10)6(11)2-3-7/h4H,2-3,7H2,1H3 |

InChI Key |

SHLAFXCPJMBDPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines or alcohols.

Scientific Research Applications

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,2,4-triazole: Another triazole derivative with similar structural features but different chemical properties and applications.

1H-1,2,3-Triazole: A simpler triazole compound used in various chemical and biological applications.

Uniqueness

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound often involves the use of Click chemistry techniques that facilitate the formation of triazole rings. A typical synthetic route might include the reaction of an appropriate azide with an alkyne under copper-catalyzed conditions. The resulting triazole can then be functionalized to introduce the amino group at the desired position.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit promising antimicrobial activity. For instance, a series of 1,2,3-triazoles were synthesized and evaluated for their antibacterial properties against various strains of bacteria. Notably:

- Compound 3g showed significant inhibitory effects against Bacillus subtilis, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE), outperforming standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3g | Bacillus subtilis | 5 |

| 3g | MRSA | 5 |

| 3g | VRE | 5 |

The mechanism by which these triazole derivatives exert their antimicrobial effects has been explored through molecular docking studies. These studies suggest that they may inhibit bacterial DNA synthesis by fitting into the active sites of target proteins involved in DNA replication .

Case Studies

Several case studies have highlighted the effectiveness of triazole compounds in treating infections:

- Study on MRSA Infections : In a controlled laboratory setting, compounds similar to this compound were tested against MRSA strains. The results indicated that these compounds could significantly reduce bacterial load in vitro compared to traditional treatments .

- Evaluation Against Gram-Negative Bacteria : Another study assessed the efficacy of synthesized triazoles against gram-negative bacteria such as Escherichia coli. While gram-positive strains showed higher susceptibility, certain modifications to the triazole structure improved activity against gram-negative bacteria as well .

Structure Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural characteristics. Substituents on the aromatic rings and variations in the triazole structure can enhance or diminish their antimicrobial potency. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.